molecular formula C19H17F2N3O4 B8201825 Razpipadon CAS No. 1643489-35-3

Razpipadon

Cat. No.: B8201825
CAS No.: 1643489-35-3
M. Wt: 389.4 g/mol
InChI Key: ZXIPVZWZRQCIRW-UHFFFAOYSA-N
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Description

PW0464 is a nanomolar potent complete G protein biased ligand, known for its role as a noncatechol dopamine D1 receptor agonist. It has an EC50 of 5.8 nM for Gs-cAMP . This compound is significant in the field of neuropharmacology due to its unique binding properties and potential therapeutic applications.

Preparation Methods

PW0464 is synthesized through a customized synthesis process. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound forms bonds with specific residues via its fluorine atom . Industrial production methods involve advanced synthesis technology and capabilities, ensuring high purity and potency .

Scientific Research Applications

PW0464 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

PW0464 is unique compared to other dopamine D1 receptor agonists due to its noncatechol structure and complete G protein bias. Similar compounds include:

These compounds differ in their binding modes, receptor activation mechanisms, and therapeutic applications, highlighting the uniqueness of PW0464 .

Biological Activity

Razpipadon, also known as (-)-PW0464, is a novel compound that primarily functions as a partial agonist at the dopamine D1 receptor . This article delves into its biological activities, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H21F2N3O2
  • CAS Number : 1643489-35-3

This compound exhibits significant binding affinity for dopamine D1 receptors, with an effective concentration (EC50) of approximately 5.8 nM . Its mechanism involves modulating dopamine signaling in brain regions associated with motivation and reward processing, which is crucial for addressing motivational deficits in neuropsychiatric disorders such as dementia and schizophrenia .

Pro-Motivational Effects

Research indicates that this compound enhances motivation and behavioral activation in animal models. This pro-motivational effect is attributed to its action on dopamine D1 receptors, making it a candidate for treating conditions characterized by diminished motivation, such as depression and schizophrenia .

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with other dopamine receptor-targeting compounds. Below is a comparative table highlighting key features:

Compound Name Type Key Features
AprepitantDopamine D1 antagonistPrimarily used for antiemetic effects
ModafinilDopamine reuptake inhibitorEnhances wakefulness and cognitive function
BupropionDopamine reuptake inhibitorUsed as an antidepressant; enhances motivation
AmphetamineDopamine releasing agentSignificantly increases dopamine levels

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Behavioral Studies : Animal studies have demonstrated that this compound can significantly increase motivation-related behaviors, suggesting its potential therapeutic applications in treating motivational deficits associated with various psychiatric conditions .
  • Binding Studies : Co-crystallization studies have elucidated the binding modes of this compound to dopamine D1 receptors, providing insights into its mechanism of action. Computational docking studies further support these findings by predicting interactions with target proteins .
  • Potential Therapeutic Applications : The compound is being investigated for its potential in treating cognitive disorders where dopamine signaling is disrupted. Its unique profile may enhance cognitive function and motivation in affected individuals .

Properties

IUPAC Name

6-[4-[3-(difluoromethoxy)pyridin-2-yl]oxy-2-methylphenyl]-1,5-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c1-10-9-12(27-17-14(28-18(20)21)5-4-8-22-17)6-7-13(10)15-11(2)16(25)23-19(26)24(15)3/h4-9,18H,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIPVZWZRQCIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=CC=N2)OC(F)F)C3=C(C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643489-35-3
Record name Razpipadon [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razpipadon
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X6XF88J2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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